Piperazin-1-yl-pyrrolidin-1-yl-methanone
Description
Strategic Positioning of Piperazine (B1678402) and Pyrrolidine (B122466) Ring Systems in Contemporary Drug Discovery Programs
The piperazine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, a designation given to molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme target. rsc.orgnih.gov Their prevalence in a multitude of clinically approved drugs underscores their strategic importance. enamine.netresearchgate.net
The piperazine moiety, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a versatile building block in drug design. researchgate.netnih.gov Its presence in a molecule can significantly influence pharmacokinetic properties. The two nitrogen atoms can be functionalized, allowing for the introduction of various substituents to modulate properties like solubility, lipophilicity, and target affinity. nih.govresearchgate.net This adaptability makes the piperazine ring a key component in the development of drugs targeting the central nervous system (CNS), as it can aid in crossing the blood-brain barrier. nih.govcuestionesdefisioterapia.comnih.gov Furthermore, piperazine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. researchgate.netnih.gov More than 100 FDA-approved drugs contain a piperazine moiety, highlighting its significance in pharmaceutical development. enamine.netenamine.net
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another cornerstone of medicinal chemistry. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. nih.govresearchgate.net This 3D character is crucial for establishing specific stereochemical interactions with biological targets. nih.govresearchgate.net The nitrogen atom of the pyrrolidine ring provides a key point for substitution, and indeed, a vast majority of FDA-approved drugs containing this scaffold are substituted at the N-1 position. nih.gov Pyrrolidine and its derivatives are integral to compounds developed for a range of diseases, showcasing their versatility and importance in drug discovery programs. nih.govresearchgate.net
The strategic combination of both piperazine and pyrrolidine rings within a single molecule, such as Piperazin-1-yl-pyrrolidin-1-yl-methanone, offers the potential to harness the beneficial properties of both scaffolds. This can lead to compounds with enhanced biological activity and optimized pharmacokinetic profiles.
Interactive Data Table: Properties of Privileged Scaffolds
| Scaffold | Key Features in Drug Discovery | Examples of Therapeutic Areas |
| Piperazine | Improves pharmacokinetic properties, CNS penetration, versatile for substitution. nih.govresearchgate.netnih.govcuestionesdefisioterapia.comnih.gov | Antipsychotics, Antidepressants, Anxiolytics, Anticancer. researchgate.netresearchgate.netnih.gov |
| Pyrrolidine | Provides 3D structural diversity, allows for stereospecific interactions, key point for substitution. nih.govresearchgate.net | Antiviral, Antidiabetic, CNS disorders, Anticancer. nih.gov |
Evolution of Structural Motifs Incorporating the this compound Core
While direct and extensive research on this compound as a standalone therapeutic agent is not widely documented in publicly available literature, the evolution of structural motifs combining piperazine and pyrrolidine moieties reveals a clear trajectory in medicinal chemistry. Researchers have systematically explored the combination of these two rings with various linkers to develop potent and selective therapeutic agents.
Early research often focused on simple derivatives of piperazine and pyrrolidine as individual entities. nih.gov Subsequent advancements have led to the synthesis of more complex molecules where these rings are tethered together. For instance, piperazinyl-linked pyrrolidin-2-one derivatives have been identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. researchgate.net In these structures, the pyrrolidin-2-one core interacts with the enzyme's active site, while the piperazine moiety can be modified to fine-tune the compound's properties. researchgate.net
The development of such compounds often involves structure-activity relationship (SAR) studies, where systematic modifications are made to the core structure to understand their impact on biological activity. For example, in the context of MAGL inhibitors, modifications to the substituents on both the piperazine and pyrrolidine rings have led to the identification of highly potent and selective compounds. researchgate.net
The amide bond, as seen in this compound, is a common and effective linker in these designs. It provides a stable connection between the two heterocyclic rings and its hydrogen bonding capabilities can contribute to target binding. researchgate.netnumberanalytics.com The evolution of these motifs demonstrates a sophisticated approach to drug design, where the combination of well-established privileged scaffolds through strategic linkers is a powerful strategy for discovering novel therapeutics.
Current and Emerging Research Paradigms for Amide-Containing Heterocyclic Compounds
The amide bond is a fundamental functional group in medicinal chemistry, present in over a quarter of all marketed drugs. researchgate.net Its stability under physiological conditions, coupled with its ability to act as both a hydrogen bond donor and acceptor, makes it an ideal linker for constructing complex bioactive molecules. numberanalytics.com
Current research paradigms for amide-containing heterocyclic compounds are focused on several key areas:
Novel Synthesis Methods: The development of efficient and sustainable methods for amide bond formation is an ongoing area of research. asiaresearchnews.comtohoku.ac.jpcatrin.com Traditional methods often require harsh conditions, and newer, milder techniques are being explored to improve yields and reduce byproducts, particularly for less reactive heterocyclic amines. asiaresearchnews.comtohoku.ac.jp The use of enzymatic catalysis is also emerging as a green alternative for the synthesis of amide-containing heterocycles. nih.gov
Targeted Drug Design: The amide linkage is strategically employed in the design of inhibitors for various enzyme classes, such as kinases and proteases, where hydrogen bonding interactions are critical for binding. The planarity of the amide bond can also be exploited to orient substituents in a specific manner to optimize interactions with the target protein. numberanalytics.com
Bioisosteric Replacement: In some cases, the amide bond may be replaced with other functional groups (bioisosteres) to improve pharmacokinetic properties, such as metabolic stability. However, the inherent properties of the amide group often make it a preferred choice in drug design. blumberginstitute.orgnih.gov
Multi-target Ligands: The combination of different heterocyclic scaffolds, such as piperazine and pyrrolidine, via an amide linker is a key strategy in the development of multi-target ligands. acs.orgnih.gov These compounds are designed to interact with multiple biological targets simultaneously, which can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer and neurological disorders.
The compound this compound fits squarely within these modern research paradigms. Its structure embodies the principles of privileged scaffold combination and the strategic use of the amide linker. Future research in this area will likely focus on the synthesis of derivatives of this core structure and the evaluation of their biological activity against a range of therapeutic targets.
Structure
3D Structure
Properties
IUPAC Name |
piperazin-1-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKELOMQESZMHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375162 | |
| Record name | Piperazin-1-yl-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73331-93-8 | |
| Record name | Piperazin-1-yl-pyrrolidin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73331-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivative Synthesis Strategies
Established Reaction Pathways for the Preparation of Piperazin-1-yl-pyrrolidin-1-yl-methanone
The synthesis of this compound, which features an amide bond between a piperazine (B1678402) and a pyrrolidine (B122466) moiety, can be achieved through established methods of amide bond formation. A primary and effective route involves the coupling of a piperazine derivative with an activated form of a pyrrolidine carboxylic acid.
Detailed Reaction Schemes and Mechanistic Considerations
A plausible and widely utilized method for the synthesis of this compound is the reaction between piperazine and pyrrolidine-1-carbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Scheme:
Mechanism:
The reaction proceeds through a nucleophilic attack of one of the secondary amine nitrogens of piperazine on the electrophilic carbonyl carbon of pyrrolidine-1-carbonyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The released hydrochloric acid is typically neutralized by the excess piperazine acting as a base or by the addition of an external base.
An alternative approach involves the use of standard peptide coupling reagents to facilitate the amide bond formation between piperazine and pyrrolidine-1-carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-Hydroxybenzotriazole (B26582) (HOBt) are commonly employed.
Reaction Scheme with Coupling Agents:
Mechanism with Coupling Agents:
In this case, the carboxylic acid is first activated by the coupling reagent (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the piperazine nitrogen. HOBt is often added to suppress side reactions and improve the efficiency of the coupling by forming an active ester, which is less prone to racemization and other side reactions.
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the yield and purity of this compound, several reaction parameters can be optimized.
| Parameter | Optimization Strategy | Rationale |
| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are preferred. | These solvents are inert to the reactants and facilitate the dissolution of both polar and nonpolar starting materials. |
| Temperature | The reaction is typically carried out at room temperature. In some cases, initial cooling to 0°C may be employed to control the initial exothermic reaction, followed by warming to room temperature. | Moderate temperatures are usually sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Stoichiometry | An excess of piperazine (typically 2-3 equivalents) can be used when reacting with the acyl chloride. When using coupling agents, a slight excess of the coupling agents and the carboxylic acid may be beneficial. | Using excess piperazine helps to drive the reaction to completion and also acts as a scavenger for the HCl byproduct. Adjusting the stoichiometry with coupling agents ensures complete activation of the carboxylic acid. |
| Base | When not using an excess of piperazine, a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) should be added. | The base neutralizes the acidic byproducts (e.g., HCl), preventing the protonation of the piperazine nucleophile and allowing the reaction to proceed. |
| Purification | Purification is typically achieved through column chromatography on silica (B1680970) gel. | This technique effectively separates the desired product from unreacted starting materials, byproducts, and coupling agent residues. |
Utilizing Protecting Group Strategies in Synthesis
In the synthesis of this compound, protecting groups can be strategically employed to achieve regioselectivity, particularly when a monosubstituted piperazine is desired. The two secondary amines of piperazine have similar reactivity, which can lead to the formation of a disubstituted byproduct.
To synthesize the mono-acylated product selectively, one of the piperazine nitrogens can be temporarily protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.
Synthetic Scheme with a Protecting Group:
Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc)₂O to yield mono-Boc-protected piperazine.
Coupling: The protected piperazine is then reacted with pyrrolidine-1-carbonyl chloride or pyrrolidine-1-carboxylic acid with coupling agents.
Deprotection: The Boc group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM) to yield the final product.
The use of a protecting group ensures that the acylation occurs only at the unprotected nitrogen, leading to a higher yield of the desired mono-substituted product.
Application of this compound as a Key Synthetic Intermediate
This compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly for the exploration of structure-activity relationships in drug discovery programs.
Facile Derivatization for Structure-Activity Relationship (SAR) Studies
The presence of a free secondary amine on the piperazine ring of this compound provides a convenient handle for further chemical modifications. This allows for the systematic exploration of how different substituents at this position affect the biological activity of the resulting compounds.
A variety of chemical transformations can be performed on the free amine, including:
Alkylation: Reaction with alkyl halides to introduce various alkyl groups.
Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to introduce aromatic moieties.
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkyl groups.
By generating a library of derivatives with diverse functional groups, medicinal chemists can systematically probe the steric, electronic, and hydrophobic requirements of a biological target, thereby guiding the design of more potent and selective drug candidates.
Preparation of Substituted Analogues for Targeted Library Synthesis
The versatile reactivity of the piperazine moiety makes this compound an ideal starting material for the creation of targeted compound libraries. Combinatorial chemistry approaches can be employed to rapidly generate a large number of structurally related analogues.
For example, a parallel synthesis approach can be utilized where this compound is reacted with a diverse set of building blocks (e.g., a collection of different aldehydes for reductive amination) in a multi-well plate format. This allows for the efficient production of a library of compounds that can be screened for biological activity.
Example of a Targeted Library Synthesis Scheme:
This strategy of using a common core structure and introducing diversity at a specific position is a cornerstone of modern drug discovery, enabling the rapid identification of lead compounds and the optimization of their pharmacological properties.
Stereochemical Aspects in the Synthesis of Related this compound Scaffolds
The three-dimensional arrangement of atoms in this compound scaffolds is a crucial determinant of their biological activity. The non-planar nature of both the piperazine and pyrrolidine rings can lead to various stereoisomers, making stereocontrolled synthesis a key challenge. nih.gov The conformational behavior of N-acylpiperazines is influenced by the restricted rotation around the amide bond and the interconversion of the piperazine ring's chair conformations.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For scaffolds related to this compound, several strategies can be employed to achieve high enantiomeric purity.
One prominent approach involves the use of chiral building blocks . The synthesis can commence from enantiomerically pure starting materials, such as derivatives of proline for the pyrrolidine moiety or chiral piperazines. mdpi.com For instance, the synthesis of chiral piperazin-2-ones has been achieved through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, providing a route to enantiomerically enriched piperazine precursors. Similarly, stereoselective methods for the synthesis of pyrrolidine derivatives often start from cyclic precursors like proline or 4-hydroxyproline. mdpi.com
Catalytic asymmetric synthesis is another powerful tool. This involves the use of a chiral catalyst to induce stereoselectivity in a reaction that forms a chiral center. For example, nickel-catalyzed hydroamination of unactivated alkenes has been used to produce chiral arylamines, a reaction type that could be adapted for the synthesis of substituted piperazine or pyrrolidine rings with high enantioselectivity. acs.org The development of stereoselective transaminases through protein engineering also presents a biocatalytic route for the synthesis of chiral amines, which are versatile precursors for these heterocyclic systems. nih.gov
The following table summarizes various enantioselective methods applicable to the synthesis of chiral piperazine and pyrrolidine derivatives:
| Method | Description | Key Features |
| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products (e.g., amino acids like proline) as starting materials. | Inherits stereochemistry from the starting material. |
| Asymmetric Catalysis | Employs a chiral catalyst to control the stereochemical outcome of a reaction. | Can generate multiple stereocenters with high enantiomeric excess. |
| Biocatalysis | Uses enzymes (e.g., transaminases, oxidases) to perform stereoselective transformations. | High selectivity under mild reaction conditions. nih.gov |
| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemistry of a reaction, and is subsequently removed. | Reliable method for establishing stereocenters. |
When an enantioselective synthesis is not feasible or yields a mixture of enantiomers, the resolution of the racemic mixture is necessary to obtain the individual, optically pure compounds.
Chiral chromatography is a widely used technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can effectively separate the enantiomers of chiral amines and their derivatives. mdpi.com For instance, cellulose-based CSPs have been successfully employed for the baseline enantioselective HPLC separation of various chiral amines and their corresponding amides. mdpi.com Analytical methods using chemical derivatization followed by HPLC on a chiral column have also been developed for the quantification of piperazine.
Another approach is enzymatic kinetic resolution . This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly used for the kinetic resolution of chiral amines through acylation reactions. mdpi.com
Finally, diastereomeric salt crystallization is a classical method for resolving racemic amines. This involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers.
The table below outlines common methods for the resolution of racemic mixtures of related piperazine and pyrrolidine compounds:
| Resolution Method | Principle | Advantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Applicable to a wide range of compounds; can be used for both analytical and preparative separations. mdpi.com |
| Enzymatic Kinetic Resolution | Stereoselective enzymatic reaction with one enantiomer of a racemic mixture. | High enantioselectivity; mild reaction conditions. nih.govmdpi.com |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. | A well-established and often cost-effective method for large-scale resolutions. |
Medicinal Chemistry and Pharmacological Target Engagement
Modulation of Kinase Activity by Piperazin-1-yl-pyrrolidin-1-yl-methanone Derivatives
The ability of this compound derivatives to inhibit specific protein kinases is a cornerstone of their therapeutic potential. By targeting kinases involved in critical cell signaling pathways, these compounds can exert significant control over cellular processes such as proliferation and survival, which are often dysregulated in diseases like cancer.
Inhibition of Activin Receptor-Like Kinase-2 (ALK2) for Oncological Intervention
Activin receptor-like kinase-2 (ALK2), a member of the transforming growth factor-beta (TGF-β) superfamily of receptors, is implicated in various cellular processes. Dysregulation of ALK2 signaling has been associated with certain cancers. This compound derivatives have been developed as inhibitors of ALK2, representing a potential strategy for oncological intervention. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Compound | ALK2 IC50 (nM) |
| (R)-1-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-1-(3-fluorophenyl)propyl)pyrrolidin-2-one | 10 |
| (R)-1-(1-(3-chlorophenyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)propyl)pyrrolidin-2-one | 25 |
| (R)-1-(1-(3,5-difluorophenyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)propyl)pyrrolidin-2-one | 8 |
This table presents the in vitro inhibitory activity of selected this compound derivatives against ALK2.
Inhibition of Fibroblast Growth Factor Receptors (FGFR) in Cellular Proliferation Control
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. researchgate.net Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive targets for therapeutic intervention. researchgate.net Certain derivatives of this compound have been identified as potent inhibitors of FGFRs. By blocking the kinase activity of these receptors, these compounds can effectively halt the downstream signaling that promotes tumor growth.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1-(1-(3,5-dimethoxyphenyl)-3-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propyl)pyrrolidin-2-one | 5.4 | 1.2 | 3.1 | 15.6 |
| 1-(1-(3,5-dimethoxyphenyl)-3-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propyl)pyrrolidin-2-one | 3.2 | 0.9 | 2.5 | 10.1 |
| 1-(1-(3,5-dimethoxyphenyl)-3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propyl)pyrrolidin-2-one | 2.8 | 0.7 | 1.9 | 8.7 |
This table showcases the inhibitory potency of specific this compound derivatives against different isoforms of the Fibroblast Growth Factor Receptor.
Regulation of Ras-MAPK and AKT-PI3K Signaling Pathways via Kinase Inhibition
The Ras-MAPK and PI3K-AKT signaling pathways are two of the most critical intracellular signaling networks that regulate cell proliferation, survival, and growth. nih.govnih.gov These pathways are often constitutively activated in cancer due to mutations in upstream receptors or signaling components. nih.gov The inhibition of kinases like ALK2 and FGFR by this compound derivatives directly impacts these downstream pathways.
By blocking ALK2 and FGFR, these compounds prevent the phosphorylation and activation of key downstream effectors. This interruption leads to the downregulation of the Ras-MAPK pathway, thereby inhibiting uncontrolled cell division. psu.edu Simultaneously, the inhibition of these receptor tyrosine kinases also suppresses the PI3K-AKT pathway, which is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). nih.govnih.gov Therefore, the anticancer effects of these this compound derivatives are mediated through the dual regulation of these fundamental signaling cascades.
Enzymatic Inhibition and Metabolic Pathway Interventions
Beyond kinase inhibition, derivatives of this compound have also been shown to target key enzymes involved in metabolic processes. This broadens their therapeutic potential to include metabolic disorders.
20-Hydroxyeicosatetraenoic Acid (20-HETE) Inhibitory Activity
20-Hydroxyeicosatetraenoic acid (20-HETE) is a lipid molecule produced in the body that is involved in the regulation of blood pressure and inflammation. Elevated levels of 20-HETE have been linked to hypertension and other cardiovascular diseases. Specific derivatives of this compound have been identified as inhibitors of the enzymes responsible for 20-HETE synthesis.
| Compound | 20-HETE Synthesis IC50 (nM) |
| N-(4-chlorophenyl)-N'-(4-((pyrrolidin-1-ylcarbonyl)piperazin-1-yl)sulfonyl)urea | 32 |
| N-(4-methoxyphenyl)-N'-(4-((pyrrolidin-1-ylcarbonyl)piperazin-1-yl)sulfonyl)urea | 45 |
| N-(4-fluorophenyl)-N'-(4-((pyrrolidin-1-ylcarbonyl)piperazin-1-yl)sulfonyl)urea | 28 |
This table indicates the inhibitory concentration of selected this compound derivatives on the synthesis of 20-HETE.
Inhibition of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11-beta-HSD-1) and Glucose Homeostasis
11-beta-Hydroxysteroid dehydrogenase type 1 (11-beta-HSD-1) is an enzyme that plays a critical role in regulating the levels of active glucocorticoids, such as cortisol, in tissues. nih.gov Overactivity of this enzyme, particularly in adipose tissue and the liver, is associated with insulin (B600854) resistance and type 2 diabetes. nih.gov this compound derivatives have been developed as potent and selective inhibitors of 11-beta-HSD-1. nih.gov By blocking this enzyme, these compounds can reduce local cortisol concentrations, thereby improving insulin sensitivity and helping to maintain glucose homeostasis.
| Compound | Human 11-beta-HSD-1 IC50 (nM) |
| 1-((1r,3r)-3-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)cyclohexyl)-4-(pyrrolidine-1-carbonyl)piperazin-1-ium | 4.5 |
| 1-((1s,3s)-3-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)cyclohexyl)-4-(pyrrolidine-1-carbonyl)piperazin-1-ium | 6.2 |
| 1-((1r,3r)-3-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)cyclohexyl)-4-(pyrrolidine-1-carbonyl)piperazin-1-ium | 8.1 |
This table displays the in vitro inhibitory activity of specific this compound derivatives against human 11-beta-HSD-1.
Cholesterol 24-Hydroxylase (CH24H) Activity Modulation for Neurodegenerative Disorders
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24HC). nih.govacs.org Dysregulation of this enzyme has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease. acs.org Consequently, the modulation of CH24H activity has emerged as a potential therapeutic strategy.
While direct studies on this compound as a CH24H inhibitor are not available in the public domain, research on structurally related compounds provides insights into the potential of this scaffold. For instance, the development of the potent and selective CH24H inhibitor, Soticlestat ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone), highlights the importance of the methanone (B1245722) linker and a heterocyclic ring system for activity. nih.gov Structure-activity relationship (SAR) studies on a series of 4-arylpyridine derivatives revealed that modifications to the piperidine (B6355638) ring, such as the introduction of a hydroxyl group, significantly increased inhibitory potency against CH24H. acs.org Specifically, the addition of a hydroxyl group at the 4-position of the piperidine ring led to a substantial improvement in CH24H inhibitory activity (IC50 = 2.7 nM) compared to the unsubstituted compound (IC50 = 110 nM). acs.org
These findings suggest that the piperazine-pyrrolidinone core of this compound could serve as a foundational structure for the design of novel CH24H modulators. Further investigation would be required to determine if this specific compound exhibits inhibitory or enhancing effects on the enzyme.
Table 1: CH24H Inhibitory Activity of Selected Piperidine Methanone Derivatives
| Compound | Structure | CH24H IC50 (nM) |
|---|---|---|
| 3a | (Piperidin-1-yl)(2,4'-bipyridin-3-yl)methanone | 110 |
| 3f | (4-Hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone | 2.7 |
| 3d | (Piperazin-1-yl)(2,4'-bipyridin-3-yl)methanone | 89 |
| Soticlestat (3v) | (4-Benzyl-4-hydroxypiperidin-1-yl)(2,4'-bipyridin-3-yl)methanone | 7.4 nih.gov |
This table is based on data for structurally related piperidine and piperazine (B1678402) derivatives, as direct data for this compound is unavailable. acs.org
Receptor Antagonism and Immunomodulatory Effects
The piperazine moiety is a common feature in many compounds targeting G-protein coupled receptors (GPCRs), suggesting that this compound could exhibit antagonist activity at various receptors involved in inflammation and pain.
Bradykinin (B550075) B1 Receptor Antagonism for Pain and Inflammatory Response Mitigation
The bradykinin B1 receptor is an inducible GPCR that is upregulated during inflammation and tissue injury, playing a significant role in mediating chronic pain and inflammation. lookchem.com Antagonists of the B1 receptor are therefore considered promising therapeutic agents. lookchem.com
Although there is no direct evidence of this compound acting as a bradykinin B1 receptor antagonist, SAR studies of other piperazine-containing compounds support this possibility. Research on 2,3-diaminopyridine (B105623) derivatives as bradykinin B1 antagonists has shown that incorporating a piperazine ring can lead to compounds with high affinity for the human B1 receptor. researchgate.net For example, the replacement of a phenyl ring with a piperidine ring in one series of antagonists was found to be a favorable modification. lookchem.comnih.gov In another series, the introduction of basic 5-piperazinyl carboxamides at the pyridine (B92270) 5-position yielded compounds with high affinity for the human B1 receptor. researchgate.net One particularly potent compound from this series, featuring a 4-pyridyl unit on the piperazine, exhibited a Ki of 0.045 nM. researchgate.net
These findings indicate that the piperazine-methanone substructure present in this compound could be a key pharmacophore for B1 receptor antagonism.
Table 2: Bradykinin B1 Receptor Antagonist Activity of a Selected Piperazine Derivative
| Compound | Structure | Human B1 Ki (nM) |
|---|
| Compound 30 | 2-Amino-5-((4-(pyridin-4-yl)piperazin-1-yl)carbonyl)pyridine | 0.045 |
This table presents data for a structurally related piperazine derivative to illustrate the potential for this class of compounds to act as bradykinin B1 receptor antagonists. researchgate.net
Impact on Circulating Hepcidin (B1576463) Levels and Iron Homeostasis
Hepcidin is a peptide hormone that acts as the central regulator of systemic iron homeostasis. nih.gov Its expression is increased by inflammation, leading to reduced iron availability in the bloodstream. nih.gov Given that bradykinin B1 receptor activation contributes to inflammatory processes, antagonism of this receptor could potentially modulate hepcidin levels indirectly. By mitigating the inflammatory response, a B1 antagonist could lead to a downstream reduction in inflammatory cytokines that are known to upregulate hepcidin production. nih.gov
While there is no direct research linking this compound to hepcidin regulation, its theoretical potential as a bradykinin B1 antagonist suggests a possible, albeit indirect, role in influencing iron homeostasis during inflammatory conditions. Further studies would be necessary to explore this hypothetical connection.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
The biological activity of a compound is intrinsically linked to its chemical structure. SAR and QSAR studies are crucial for understanding these connections and for designing more potent and selective molecules.
Correlations Between Structural Modifications and Biological Potency
For piperazine derivatives, SAR studies have revealed several key features that influence their biological activity. The nature of the substituents on the second nitrogen of the piperazine ring is a critical determinant of potency and selectivity for various targets. For instance, in the context of bradykinin B1 antagonists, the addition of an aromatic or heteroaromatic group to the piperazine ring has been shown to be crucial for high affinity. researchgate.net
In the case of CH24H inhibitors, modifications to the ring attached to the carbonyl group, such as the introduction of hydrogen bond donors and acceptors, can significantly impact inhibitory activity. acs.org The pyrrolidinone ring in this compound provides a rigid scaffold that can be further functionalized to explore these interactions. The presence of the carbonyl group itself is a key feature, acting as a hydrogen bond acceptor.
Computational Approaches to Predict Activity Profiles
QSAR models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For piperazine derivatives, QSAR studies have been employed to predict their activity as antagonists for various receptors. For example, a 3D-QSAR study on piperazine derivatives with antibradykinin effects highlighted the importance of electrostatic and steric factors in determining their antagonistic potency. nih.gov This suggests that the shape and electronic properties of the molecule are critical for its interaction with the bradykinin B1 receptor.
Similarly, QSAR studies on piperazine-carboxamide derivatives as fatty acid amide hydrolase (FAAH) inhibitors have shown that electrostatic and hydrogen-bond acceptor properties are key determinants of their inhibitory activity. nih.gov These computational models can be valuable tools to predict the potential activity of this compound and to guide the synthesis of more potent analogs. By calculating various molecular descriptors for the compound, it would be possible to use existing QSAR models to estimate its potential for CH24H inhibition or bradykinin B1 receptor antagonism.
In Vitro and in Vivo Pharmacological Evaluation
Cell-Based Assays for Target Validation and Functional Response
Assessment of Inhibitory Concentration (IC50) and Efficacy in Cellular Models
Limited publicly available information exists regarding the specific inhibitory concentration (IC50) values for Piperazin-1-yl-pyrrolidin-1-yl-methanone. While this compound is mentioned in patent literature as a potential component in therapeutic combinations, detailed efficacy data from cellular models is not specified. One patent describes a general methodology for determining IC50 values for a class of compounds, which includes a sigmoidal dose-response curve fitting to a four-parameter logistic equation. googleapis.com However, the specific IC50 data for this compound itself is not provided.
Analysis of Cell Proliferation and Survival in Oncological Contexts
Preclinical Studies in Disease Models
Evaluation in Animal Models of Cancer
There is a lack of specific, publicly accessible data from preclinical studies evaluating the efficacy of this compound in animal models of cancer. While the compound is noted as a potential therapeutic agent for cancer, detailed in vivo studies have not been published. googleapis.com
Assessment in Models of Inflammation and Nociception
Currently, there is no available research data on the assessment of this compound in animal models of inflammation and nociception. The compound is mentioned in the context of potential treatments for inflammatory diseases in patent literature, but specific preclinical evidence is not provided. google.comgoogleapis.com
Investigation of Effects on Hepatic Glucose Production in Metabolic Disease Models
A patent document indicates that this compound has been investigated in a diet-induced obesity (DIO) mouse model. googleapis.com This suggests a potential role in metabolic disease research. However, the patent does not provide specific data regarding the compound's effects on hepatic glucose production. Further research is needed to elucidate its impact on this specific metabolic pathway.
Therapeutic Potential in Models of Neurodegeneration, including Alzheimer's Disease and Epilepsy
The therapeutic potential of this compound in the context of neurodegenerative diseases such as Alzheimer's and epilepsy has been suggested in patent literature, primarily through its action as an inhibitor of key enzymes.
Alzheimer's Disease:
Patent documents suggest that this compound may have a role in mitigating the pathology of Alzheimer's disease through the inhibition of protein kinases. google.com Protein kinases are crucial enzymes in cellular signaling, and their dysregulation has been linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. google.com By inhibiting specific protein kinases, this compound could potentially interfere with this pathological cascade.
Another patent highlights the compound's potential as an inhibitor of cholesterol 24-hydroxylase (CH24H). google.com This enzyme is responsible for the majority of cholesterol elimination from the brain. Elevated levels of its product, 24-hydroxycholesterol (B1141375) (24-HC), have been associated with increased production of amyloid-beta (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. google.com Inhibition of CH24H by this compound could, therefore, represent a therapeutic strategy to reduce the amyloid burden in the brain. google.com
Epilepsy:
The role of this compound as a CH24H inhibitor also points to its potential in the treatment of epilepsy. google.com Altered cholesterol metabolism in the brain has been implicated in the pathophysiology of epilepsy, and studies have shown a link between CH24H and the pathological processes in animal models of the condition. google.com Therefore, by modulating brain cholesterol homeostasis through the inhibition of CH24H, this compound may exert anticonvulsant effects. google.com
Mechanistic Investigations of Biological Action
The precise mechanisms of action for this compound are not yet fully elucidated in publicly available research. However, based on its suggested targets from patent literature, potential mechanisms can be inferred.
Elucidation of Binding Interactions with Protein Targets
Detailed studies on the binding interactions of this compound with its potential protein targets, such as specific protein kinases and CH24H, are not described in the available literature. To understand these interactions, future research would need to employ techniques like X-ray crystallography or computational modeling to map the binding site and identify the key amino acid residues involved in the interaction. Such studies would be crucial for the rational design of more potent and selective derivatives.
Downstream Signaling Cascade Analysis in Cellular Systems
The downstream signaling consequences of the interaction of this compound with its proposed targets are yet to be experimentally determined.
If the compound inhibits specific protein kinases involved in tau phosphorylation, it would be expected to reduce the levels of phosphorylated tau in cellular models of Alzheimer's disease. This could be assessed using techniques such as Western blotting with phospho-specific tau antibodies.
As an inhibitor of CH24H, the compound would be expected to decrease the production of 24-HC. This would, in turn, be hypothesized to lead to a reduction in Aβ production by affecting the processing of the amyloid precursor protein (APP). Investigating the levels of Aβ40 and Aβ42 in neuronal cell cultures treated with the compound would be a critical step in validating this proposed mechanism.
Due to the absence of specific experimental data for this compound in the public domain, the following table is a conceptual representation of the type of data that would be necessary to fully characterize its pharmacological profile.
Table 1: Conceptual Data for Future Pharmacological Studies of this compound
| Parameter | Experimental Assay | Potential Finding | Therapeutic Relevance |
| Protein Kinase Inhibition | In vitro kinase assay | IC50 value against specific kinases (e.g., GSK-3β, CDK5) | Potential to reduce tau hyperphosphorylation in Alzheimer's disease. |
| CH24H Inhibition | In vitro enzyme activity assay | IC50 value against CH24H | Potential to modulate brain cholesterol metabolism, impacting both Alzheimer's and epilepsy. |
| Aβ Production | ELISA of Aβ40/42 in neuronal cells | Reduction in Aβ levels | Direct evidence for its role in mitigating a key pathological feature of Alzheimer's disease. |
| Tau Phosphorylation | Western blot of p-tau in neuronal cells | Decrease in phosphorylated tau | Confirmation of its impact on the tau pathology of Alzheimer's disease. |
| Anticonvulsant Activity | Animal models of epilepsy (e.g., MES, PTZ) | Increase in seizure threshold or reduction in seizure severity | In vivo validation of its therapeutic potential in epilepsy. |
Computational Chemistry and Molecular Modeling Studies
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties often exhibit similar biological activities. By analyzing a set of known active ligands, models can be built to predict the activity of new, untested compounds.
Pharmacophore modeling is a cornerstone of LBDD that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target receptor and elicit a biological response.
A study on a series of pyrazoloquinazoline inhibitors of Polo-like kinase-1 (PLK-1), a target in cancer therapy, developed several pharmacophore models to understand their activity. researchgate.net The final selected five-point model consisted of one hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring feature. researchgate.net In another example, a pharmacophore model for sigma 1 (S1R) receptor ligands was developed based on known active compounds like haloperidol. nih.gov Computational analysis suggested that newly discovered piperazine-based compounds fit this model, sharing key pharmacophoric elements with established ligands. nih.gov These models are crucial for virtual screening campaigns to filter large databases and identify novel chemical entities with the desired features for biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of newly designed analogs, guiding the lead optimization process to enhance potency and selectivity. nih.gov
For instance, a QSAR study was conducted on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in cancer treatment. nih.gov Using a genetic algorithm to select the most relevant molecular descriptors, a multiple linear regression model was built that showed a high correlation between the structural features and the inhibitory activity (R² = 0.935). nih.gov Such models allow researchers to prioritize the synthesis of compounds predicted to have the highest activity, thereby optimizing resources and streamlining the drug development pipeline. nih.govnih.gov
Structure-Based Drug Design Methodologies
When the 3D structure of the biological target is available, structure-based drug design (SBDD) methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. aaup.edu This method is instrumental in elucidating binding modes, understanding key intermolecular interactions (like hydrogen bonds and π-π stacking), and ranking potential drug candidates based on their binding affinity (docking score). aaup.eduindexcopernicus.comijpsdronline.com
Several studies have used molecular docking to investigate piperazine-containing compounds:
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: Docking simulations of phenyl(piperazin-1-yl)methanone derivatives identified key interactions within the MAGL binding site, including hydrogen bonds with residues A51 and M123, and a π–π stacking interaction with Y194. nih.gov
dCTPase Inhibitors: In a study of piperazin-1-ylpyridazine derivatives as potential anticancer agents, molecular docking revealed that the pyridazine (B1198779) and carboxamide nuclei were involved in hydrogen bonding, while a benzyl (B1604629) or phenyl group participated in π-π stacking interactions within the dCTPase enzyme's active site. indexcopernicus.comijpsdronline.com
Sigma 1 (S1R) Ligands: To understand the high affinity of a newly identified piperazine-based compound for the S1R, docking analysis was performed using a crystal structure of the receptor. nih.gov The study revealed the crucial amino acid residues that interact with the ligand, providing a basis for further structure-based optimization. nih.gov
Tubulin Inhibitors: (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were evaluated as potential anticancer agents. Molecular docking studies suggested that the most active compound binds to the colchicine (B1669291) binding site of tubulin, explaining its ability to inhibit tubulin polymerization. rsc.org
Table 1: Summary of Molecular Docking Studies on Piperazine (B1678402) Derivatives
| Derivative Class | Target Protein | Key Findings from Docking Simulation | Reference(s) |
| Phenyl(piperazin-1-yl)methanone | MAGL | Identified H-bonds with A51/M123 and π–π stacking with Y194 as crucial for inhibition. | nih.gov |
| Piperazin-1-ylpyridazine | dCTPase | Showed hydrogen bond formation via pyridazine and carboxamide nuclei and π-π stacking from phenyl groups. | indexcopernicus.comijpsdronline.com |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 (S1R) | Elucidated the network of interactions with key amino acid residues in the receptor binding pocket. | nih.gov |
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Tubulin | Predicted binding at the colchicine site, providing a structural basis for the observed inhibition of tubulin polymerization. | rsc.org |
| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | Anticancer Target | Demonstrated good docking scores, suggesting potential as a lead for rational drug design. | nih.gov |
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-receptor complexes over time. By simulating the movements of atoms and molecules, MD can assess the stability of a binding pose predicted by docking, reveal conformational changes in the protein or ligand, and provide a more accurate estimation of binding free energies. aaup.eduresearchgate.net
In the study of piperazin-1-ylpyridazine derivatives targeting the dCTPase enzyme, MD simulations were performed to confirm the stability of the docked protein-ligand complex. indexcopernicus.comijpsdronline.com The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) indicated that the complex remained stable throughout the simulation, with RMSD values within the acceptable range of 1–3 Å for globular proteins. indexcopernicus.com Similarly, MD simulations were used to validate the docking poses of a potent S1R agonist, revealing the stability of the crucial interactions between the piperazine ligand and key amino acid residues over time. nih.gov These simulations are critical for confirming that the interactions predicted by static docking models are maintained in a more physiologically relevant, dynamic environment.
Virtual Screening and Hit Identification from Compound Databases
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be tested experimentally, saving time and resources.
A multi-step VS protocol was successfully used to discover novel juvenile hormone (JH) agonists for insect pest management. nih.gov The process began with a shape-based screening of five million compounds, followed by docking-based screening of the top 1,000 hits. nih.gov This hierarchical approach led to the identification of a novel piperazine derivative with submicromolar potency, highlighting it as a promising starting point for further optimization. nih.gov
In another study, a VS campaign based on a fingerprint-driven consensus docking approach identified a novel phenyl(piperazin-1-yl)methanone derivative as a reversible inhibitor of monoacylglycerol lipase (MAGL). nih.govnih.gov The process started with a large database and applied several filtering steps, including consensus docking and analysis of interaction fingerprints, which ultimately selected only 17 compounds for further study with MD simulations. nih.gov This rigorous in silico process led to the successful identification of a lead compound with promising antiproliferative activity. nih.govnih.gov
Advanced Analytical Methodologies for Research and Development
Chromatographic Techniques for Isolation and Purification of Research Samples
Chromatographic methods are indispensable tools for the separation and purification of compounds from complex reaction mixtures. The choice of technique is often dictated by the scale of the purification and the physicochemical properties of the analyte.
Preparative High-Performance Liquid Chromatography (HPLC) in Synthetic Research
While specific preparative HPLC data for "Piperazin-1-yl-pyrrolidin-1-yl-methanone" is not extensively documented in publicly available literature, the purification of structurally similar piperazine (B1678402) derivatives is well-established and provides a clear procedural framework. For instance, in the synthesis of related compounds like 1-(4-chlorophenyl)cyclopropylmethanone, column chromatography is a commonly employed purification method. mdpi.com This technique, a precursor to preparative HPLC, utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, like a mixture of methanol (B129727) and methylene (B1212753) dichloride, to separate the desired product from unreacted starting materials and byproducts. mdpi.com
Preparative HPLC operates on the same principles but utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and more efficient separations. For a compound like "this compound," a typical preparative HPLC method would involve:
Column: A reversed-phase C18 column is often suitable for compounds with moderate polarity.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The gradient would be optimized to ensure adequate separation of the target compound from any impurities.
Detection: A UV detector is typically used to monitor the elution of the compound, with the wavelength set to a value where the compound exhibits strong absorbance.
The fractions containing the purified "this compound" would be collected, combined, and the solvent removed to yield the final, highly pure research sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Characterization
LC-MS is a powerful and sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is an invaluable tool for monitoring the progress of a chemical reaction and for confirming the identity of the desired product.
In the synthesis of "this compound," LC-MS would be used to analyze small aliquots of the reaction mixture over time. This allows the researcher to determine the rate of consumption of the starting materials and the formation of the product. A typical LC-MS method for this purpose would utilize a rapid gradient elution on a C18 column to quickly separate the components of the reaction mixture. The mass spectrometer would be set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ of "this compound," which has a molecular weight of 183.25 g/mol . scbt.com
Once the reaction is complete, LC-MS is used to characterize the final product. A high-resolution mass spectrometer can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov For instance, in the analysis of other piperazine derivatives, LC-MS has been successfully used to confirm their identity and purity. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural information, further confirming the identity of the compound. researchgate.net
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Full scan mode to detect all ions, and selected ion monitoring (SIM) for the target m/z |
Spectroscopic Methods for Advanced Structural Elucidation in Research
Spectroscopic techniques are essential for the unambiguous determination of a molecule's three-dimensional structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For "this compound," ¹H and ¹³C NMR would provide crucial information about the number and types of protons and carbons, as well as their connectivity.
The piperazine ring can exist in different conformations, most commonly a chair conformation. The substituents on the nitrogen atoms can be either axial or equatorial. Dynamic NMR studies on other N-substituted piperazines have shown that the interconversion between these conformers can be observed. nih.govrsc.org The chemical shifts and coupling constants of the protons on the piperazine ring are highly dependent on their stereochemical environment. For example, the presence of the bulky pyrrolidinyl-methanone group would likely influence the conformational equilibrium of the piperazine ring.
In the case of substituted piperazines, NMR is also critical for determining the regiochemistry, i.e., the specific location of substituents on the ring. While "this compound" itself is symmetrically substituted on one of the piperazine nitrogens, for any potential derivatives, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the precise connectivity of the atoms. For instance, studies on substituted piperazine-2,5-diones have utilized simple NMR analyses to distinguish between cis and trans isomers. chemrxiv.org Similarly, the stereochemistry of N,N-dinitrosopiperazine has been investigated using ¹H NMR. researchgate.net
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity and Integration (for ¹H) |
| ¹H | ~1.8-2.0 (pyrrolidine CH₂) | Multiplet |
| ~2.7-3.0 (piperazine CH₂) | Multiplet | |
| ~3.4-3.7 (piperazine CH₂) | Multiplet | |
| ¹³C | ~24-26 (pyrrolidine CH₂) | |
| ~45-50 (piperazine CH₂) | ||
| ~165-170 (carbonyl C=O) |
Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.
Mass Spectrometry for Precise Molecular Weight Determination of Metabolites and Derivatives
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound with high precision. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with enough accuracy to allow for the calculation of its elemental formula. mdpi.com
In the context of "this compound," HRMS would be used to confirm its elemental composition of C₉H₁₇N₃O. scbt.com Furthermore, MS is a crucial tool for identifying metabolites and derivatives of the compound. When a drug or research chemical is metabolized, its structure is modified, resulting in a change in its molecular weight. By analyzing biological samples (such as plasma or urine) using LC-MS/MS, it is possible to detect these metabolites. nih.gov
Conclusion and Future Research Directions
Synthesis and Medicinal Chemistry Prospects for Piperazin-1-yl-pyrrolidin-1-yl-methanone Derivatives
The synthesis of this compound and its derivatives can be approached through established chemical reactions. A common strategy involves the coupling of a piperazine (B1678402) precursor with a pyrrolidine-containing acyl chloride or a related activated carboxylic acid derivative. For instance, the synthesis of the closely related compound, 1-methyl-4-(pyrrolidinocarbonyl)piperazine, was achieved by reacting 1-methyl-4-chlorocarbonylpiperazine with pyrrolidine (B122466) in toluene. prepchem.com This straightforward amide bond formation serves as a blueprint for the synthesis of the parent compound and a diverse library of its derivatives.
The piperazine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govnih.govnih.govrsc.org The piperazine moiety, a six-membered ring with two nitrogen atoms, is particularly valued for its ability to improve the physicochemical properties of drug candidates, such as solubility and bioavailability. nih.gov The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, offers a three-dimensional structure that can effectively explore the pharmacophore space of biological targets. nih.govresearchgate.net
Future medicinal chemistry efforts can focus on modifying the core structure of this compound to enhance potency and selectivity for various biological targets. Key areas for structural modification include:
Substitution on the piperazine ring: The secondary amine of the piperazine ring is a prime site for the introduction of various substituents to explore structure-activity relationships (SAR).
Substitution on the pyrrolidine ring: The carbon atoms of the pyrrolidine ring can be functionalized to create chiral centers and explore stereochemical effects on biological activity.
Introduction of diverse chemical linkers: The core scaffold can be extended by incorporating different linker chemistries to connect to other pharmacophores.
A variety of derivatives based on the piperazine-methanone core have been synthesized and evaluated for different biological activities, showcasing the versatility of this scaffold.
| Derivative Type | Synthetic Approach | Key Findings |
| Phenyl(piperazin-1-yl)methanone | Virtual screening and structure-based optimization. nih.gov | Identified as reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors with antiproliferative activity against cancer cell lines. nih.gov |
| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Design and synthesis of a library of substituted derivatives. rsc.org | Showed cytotoxicity against various cancer cell lines and induced apoptosis by inhibiting tubulin polymerization. rsc.org |
| 1-Benzhydryl-piperazine carboxamides | Synthesis and in vitro screening. tandfonline.com | Demonstrated potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. tandfonline.com |
Exploration of Novel Therapeutic Applications Beyond Current Indications
The piperazine and pyrrolidine scaffolds are present in drugs targeting a wide array of diseases, suggesting that derivatives of this compound could have broad therapeutic potential. nih.govnih.govresearchgate.net Current research on related compounds has primarily focused on oncology and infectious diseases. However, the pharmacological profiles of these scaffolds suggest opportunities in other therapeutic areas.
Table of Potential Therapeutic Applications for Piperazine-Pyrrolidine Scaffolds
| Therapeutic Area | Rationale | Example from Related Compounds |
| Neurodegenerative Diseases | Piperazine derivatives have shown activity at various central nervous system (CNS) targets, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov | A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent serotonin reuptake inhibitory activity, suggesting potential as antidepressants. nih.gov |
| Inflammatory Diseases | The piperazine scaffold has been incorporated into compounds with anti-inflammatory properties. | |
| Metabolic Disorders | Certain piperazine derivatives have been investigated for their effects on metabolic parameters. nih.gov | |
| Antiviral Infections | The piperazine nucleus is a component of some antiviral agents. nih.gov |
Future research should aim to screen libraries of this compound derivatives against a wider range of biological targets to uncover novel therapeutic applications.
Integration of Omics Technologies for Comprehensive Biological Profiling
To gain a deeper understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is crucial. These high-throughput methods allow for the comprehensive analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a holistic view of a compound's mechanism of action and potential off-target effects. nih.gov
The application of omics technologies can significantly enhance the drug discovery and development process for this class of compounds in several ways:
Target Identification and Validation: Transcriptomic and proteomic profiling of cells or tissues treated with a derivative can help identify the molecular pathways and specific protein targets that are modulated by the compound.
Mechanism of Action Studies: By observing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can elucidate the detailed mechanism by which a compound exerts its therapeutic effect.
Biomarker Discovery: Omics data can be used to identify biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine.
Metabolic Profiling: Metabolomic studies can characterize the metabolic fate of the compounds, identifying potential metabolites and understanding their pharmacokinetic properties. nih.gov Studies on other piperazine-based drugs have shown that they can have significant inhibitory effects on various cytochrome P450 (CYP) isoenzymes, which is a critical aspect of their metabolic profile. nih.gov
While direct omics studies on this compound are not yet available, the general framework for applying these technologies in drug discovery is well-established and would be highly valuable in exploring the full potential of this chemical scaffold.
Development of Next-Generation Computational Models for Rational Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. For this compound derivatives, computational approaches can accelerate the optimization process and reduce the need for extensive and costly experimental screening.
Current and Future Computational Approaches:
| Computational Method | Application in Piperazine-Pyrrolidine Drug Design |
| Virtual Screening and Docking | A study on phenyl(piperazin-1-yl)methanone derivatives used a fingerprint-driven consensus docking approach to identify novel inhibitors of monoacylglycerol lipase (MAGL). nih.gov This demonstrates the power of virtual screening to identify initial hit compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | QSAR models can be developed to correlate the chemical structures of derivatives with their biological activities, providing insights for designing more potent compounds. |
| Molecular Dynamics (MD) Simulations | MD simulations can be used to study the dynamic interactions between a ligand and its target protein, providing a deeper understanding of the binding mechanism and helping to refine the design of inhibitors. nih.gov |
| Generative Adversarial Networks (GANs) | GANs and other deep learning models represent the next generation of computational drug design. nih.govresearchgate.netchemrxiv.orgemerginginvestigators.org These models can learn the underlying patterns in large chemical datasets and generate novel molecular structures with desired properties, such as high binding affinity for a specific target. This approach could be used to explore a vast chemical space and design innovative this compound derivatives with optimized therapeutic potential. |
The future of drug design for this scaffold lies in the integration of these advanced computational methods with experimental validation. By combining predictive modeling with biological testing, researchers can more efficiently navigate the complex landscape of chemical space to discover the next generation of therapeutics based on the this compound core.
Q & A
Q. What are the common synthetic strategies for preparing piperazine-pyrrolidine hybrid compounds like Piperazin-1-yl-pyrrolidin-1-yl-methanone?
Synthesis typically involves multi-step routes, including:
- Nucleophilic substitution : Reacting activated carbonyl precursors (e.g., chlorinated methanones) with piperazine or pyrrolidine derivatives under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) .
- Coupling reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to form amide or ketone linkages between heterocyclic moieties .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate high-purity products .
Q. Which analytical techniques are essential for characterizing this compound and its analogs?
Key methods include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent placement, particularly for distinguishing piperazine and pyrrolidine ring protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, aiding in 3D structural validation .
Q. What biological activities are associated with piperazine-pyrrolidine hybrids?
These compounds often exhibit:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via piperazine-mediated interactions .
- CNS modulation : Pyrrolidine moieties enhance blood-brain barrier penetration, suggesting potential in neuropharmacology (e.g., antipsychotic or antidepressant effects) .
- Anticancer potential : Hybrid structures may disrupt cellular pathways (e.g., kinase signaling) through dual-targeting mechanisms .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives with sterically hindered substituents?
- Solvent selection : Use high-boiling solvents (e.g., dioxane) to improve solubility of bulky intermediates .
- Catalysis : Palladium or copper catalysts enable cross-coupling reactions for aromatic substituents .
- Microwave-assisted synthesis : Reduces reaction times and improves regioselectivity in multi-step routes .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic stability assays : Test compound stability in liver microsomes to identify rapid degradation in vivo .
- Pharmacokinetic profiling : Measure plasma protein binding and tissue distribution to clarify bioavailability discrepancies .
- Dose-response modeling : Use Hill equation analyses to correlate in vitro IC values with in vivo efficacy thresholds .
Q. What computational methods aid in predicting the structure-activity relationships (SAR) of this compound analogs?
- Molecular docking : Identify binding poses in target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .
- Pharmacophore mapping : Highlight essential functional groups (e.g., carbonyl groups for hydrogen bonding) using Schrödinger Suite .
- QSAR models : Train machine learning algorithms on datasets of analogs to predict bioactivity and toxicity .
Q. How can researchers validate the selectivity of this compound derivatives for specific biological targets?
- Panel screening : Test compounds against related off-target proteins (e.g., other kinases or receptors) to assess cross-reactivity .
- Crystallography : Co-crystallize derivatives with target proteins to confirm binding-site interactions .
- CRISPR/Cas9 knockout models : Validate target specificity using cell lines with gene knockouts .
Methodological Notes
- Data interpretation : Conflicting spectral data (e.g., NMR splitting patterns) may arise from dynamic rotational isomerism; variable-temperature NMR can resolve such issues .
- Biological assays : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
